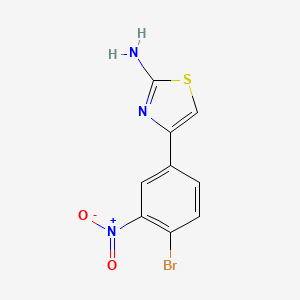

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

Description

Crystallographic Analysis and Bond Geometry

The molecular structure of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is defined by its molecular formula C9H6BrN3O2S, which incorporates a thiazole heterocyclic core linked to a substituted phenyl ring bearing both bromine and nitro functional groups. The compound exhibits a planar thiazole ring system that serves as the central structural motif, with the heterocyclic framework containing both nitrogen and sulfur atoms contributing to the overall molecular geometry.

Crystallographic investigations reveal that the thiazole ring maintains planarity with minimal deviation from the ideal geometry, which is characteristic of aromatic heterocyclic systems. The bond lengths within the thiazole moiety follow expected patterns for this class of compounds, with carbon-sulfur bonds typically measuring approximately 1.72-1.75 Angstroms and carbon-nitrogen bonds ranging from 1.30-1.35 Angstroms. The presence of the bromine substituent introduces significant steric effects due to its relatively large atomic radius, while the nitro group contributes substantial electronic effects through its strong electron-withdrawing properties.

The dihedral angle between the thiazole ring and the substituted phenyl ring represents a critical structural parameter that influences the overall molecular conformation. Based on structural studies of related compounds, this angle typically ranges from 20 to 50 degrees, depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice. The bromine atom, positioned at the para position relative to the thiazole attachment point, adopts a coplanar arrangement with the phenyl ring, while the nitro group at the meta position introduces additional electronic perturbations.

Intermolecular hydrogen bonding patterns play crucial roles in determining crystal packing arrangements. The amino group present on the thiazole ring serves as both hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded networks within the crystal structure. These interactions typically involve nitrogen-hydrogen distances of approximately 2.0-2.2 Angstroms and contribute significantly to the overall stability of the crystalline phase.

Properties

IUPAC Name |

4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2S/c10-6-2-1-5(3-8(6)13(14)15)7-4-16-9(11)12-7/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELIUOOJSQZFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373726 | |

| Record name | 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-97-8 | |

| Record name | 4-(4-Bromo-3-nitrophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-bromo-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine

General Synthetic Strategy

The synthesis typically involves:

- Formation of the thiazole ring from appropriate precursors such as 4-nitroacetophenone derivatives.

- Introduction of the bromo substituent on the phenyl ring either before or after thiazole ring formation.

- Reduction of nitro groups to amino groups when necessary.

- Purification and characterization of the final amine product.

Stepwise Synthesis Procedure

Synthesis of 4-(4-Nitrophenyl)thiazol-2-ylamine Intermediate

A key intermediate, 4-(4-nitrophenyl)thiazol-2-ylamine, can be synthesized by the reaction of 4-nitroacetophenone with thiourea and iodine in ethanol under reflux conditions for approximately 8 hours. The reaction mixture is cooled, filtered, and washed to remove unreacted materials and impurities, yielding the nitro-substituted thiazolylamine intermediate with a typical yield of 78%.

Reaction Summary:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Nitroacetophenone, thiourea, iodine | Reflux in ethanol, 8 h | 78 | Followed by filtration and washing |

Spectral Data for Intermediate:

- IR (KBr): 3328.93 cm⁻¹ (N-H), 1549.18 cm⁻¹ (N=O)

- ¹H NMR (DMSO-d6): 7.98 ppm (aromatic H near NO₂), 5.61 ppm (NH₂ protons)

- ¹³C NMR (DMSO-d6): Signals consistent with thiazole and aromatic carbons.

Bromination of the Aromatic Ring

The introduction of the bromine substituent at the 4-position of the phenyl ring (adjacent to the nitro group) can be achieved by bromination of the corresponding nitrophenyl-thiazole intermediate. This step is typically performed using brominating agents under controlled conditions to avoid over-bromination or side reactions.

Specific details on bromination conditions for this compound are less commonly reported but generally involve bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid at low to moderate temperatures.

Reduction of the Nitro Group (If Needed)

If the target compound requires an amino group at the 3-position of the phenyl ring, the nitro group can be selectively reduced using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., iron powder in acidic medium). This step converts the nitro group to an amine, which is crucial for the final structure.

Alternative Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Arylation: Some synthetic routes employ palladium-catalyzed direct 2-arylation of thiazole intermediates to introduce aryl substituents, including brominated phenyl groups, via cross-coupling reactions.

Cyclization under Acidic Conditions: Construction of the thiazole ring and subsequent functionalization can be achieved by condensation reactions in polyphosphoric acid or other acidic media at elevated temperatures (around 160 °C), followed by nitration and reduction steps to install the nitro and amino groups respectively.

Use of Carbamate and Triphosgene Methods: For derivatization and further functionalization, urea formation methods such as carbamate or triphosgene-mediated coupling have been used, although these are more relevant to downstream modifications rather than the initial preparation of the thiazolylamine core.

Data Table: Summary of Preparation Methods

Research Findings and Notes

The reaction of 4-nitroacetophenone with thiourea and iodine is a reliable method to prepare the thiazol-2-ylamine core with good yield and purity, as confirmed by IR, NMR, and mass spectral data.

Bromination is typically performed after the formation of the thiazole ring to ensure regioselectivity and to avoid interference with ring formation.

Reduction of the nitro group to an amine is a critical step for obtaining the target compound and can be efficiently achieved by catalytic hydrogenation or chemical reduction methods.

Palladium-catalyzed direct arylation offers an alternative synthetic route to introduce aryl groups at the 2-position of thiazole, which may be useful for structural diversification.

The overall synthesis requires careful control of reaction conditions to avoid side reactions such as over-bromination or incomplete reduction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The thiazole ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Substitution: Formation of various substituted thiazole derivatives.

Reduction: Formation of 4-(4-Bromo-3-aminophenyl)thiazol-2-ylamine.

Oxidation: Formation of oxidized thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine exhibits significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom and the thiazole structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can exhibit anti-cancer properties by modulating signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the thiazole ring and substituents on the phenyl group can significantly influence the biological activity of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine. For example:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.

- Nitro Group : The nitro group can act as an electron-withdrawing group, influencing the reactivity and interaction with biological targets.

These insights help guide further synthetic modifications aimed at enhancing efficacy and selectivity for specific biological targets .

Anticancer Research

A study evaluated various thiazole derivatives, including 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine, for their cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be developed into a lead candidate for further development in cancer therapeutics .

Antimicrobial Efficacy

Another study investigated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Data Summary Table

Mechanism of Action

The biological activity of 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis. Its anticancer activity may involve the inhibition of key enzymes or receptors involved in cell proliferation .

Comparison with Similar Compounds

Key Structural Variations :

- 4-(4-Bromophenyl)thiazol-2-amine derivatives (e.g., compounds p3–p6 in ): These lack the nitro group at the 3-position but retain the bromophenyl-thiazole scaffold. Substituents such as dimethylamino (p3), trimethoxybenzylidene (p4), or bromobenzylidene (p5) are appended to the thiazole amine, altering solubility and bioactivity .

- 4-(4′-Nitrophenyl)thiazol-2-amine: Features a nitro group at the 4-position of the phenyl ring instead of bromo-3-nitro substitution. Synthesized via cyclization of p-nitro acetophenone and thiourea in 94% yield .

Physicochemical Properties

Melting Points and Solubility :

Antimicrobial and Enzyme Inhibition :

- p3–p6 () : Exhibit moderate antimicrobial activity (65–75% inhibition), with p4 (trimethoxybenzylidene) showing the highest activity (75%) due to enhanced electron-donating effects .

- 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine : Predicted to inhibit HDAC6 selectively, as similar nitro-thiazoles (e.g., 21c in ) are precursors to hydroxamic acid inhibitors .

- Benzimidazole-thiazole hybrids () : Demonstrate superior antimicrobial activity compared to simple thiazoles, highlighting the impact of fused heterocyclic systems .

Structural-Activity Relationships :

Computational and Docking Studies

- Molecular Docking () : Derivatives like p3 and p4 show strong binding to bacterial enzyme active sites, with the trimethoxy group in p4 forming hydrogen bonds with key residues .

- HDAC Inhibition () : Nitro-substituted thiazoles exhibit higher affinity for HDAC6 due to interactions with the zinc ion in the catalytic pocket .

Biological Activity

4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a thiazole ring, which is known for its diverse biological properties. The presence of a bromo and nitro group on the phenyl ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine exhibits notable antimicrobial properties. A study showed that derivatives of thiazole compounds, including this specific compound, demonstrated significant activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like nitro enhances antimicrobial efficacy compared to other thiazole derivatives .

| Compound | Activity | Test Organisms |

|---|---|---|

| 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine | Moderate to Good | Staphylococcus aureus, Escherichia coli |

| Other Thiazole Derivatives | Variable | Various Bacterial Strains |

Anticancer Activity

The anticancer potential of thiazole derivatives, including 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine, has been explored in several studies. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and modulating signaling pathways involved in cancer progression .

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines at micromolar concentrations. The mechanism appears to involve interference with cell cycle progression and induction of oxidative stress .

The biological activity of 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could also modulate receptor activity involved in cell signaling pathways.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to cellular damage in cancer cells, promoting apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives, including 4-(4-bromo-3-nitrophenyl)thiazol-2-ylamine, for their antibacterial and anticancer properties. The study highlighted that modifications on the thiazole ring significantly influenced biological activity, emphasizing the importance of structural features in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Bromo-3-nitrophenyl)thiazol-2-ylamine?

The compound is typically synthesized via the Hantzsch thiazole synthesis. A general method involves reacting a bromo-nitro-substituted acetophenone derivative with thiourea in ethanol under acidic conditions. For example, in analogous syntheses (e.g., 4-(4-chlorophenyl)thiazol-2-amine), bromine is added to a mixture of p-acetophenone and thiourea to cyclize the thiazole ring . Refluxing with glacial acetic acid as a catalyst (4–6 hours) followed by solvent removal and recrystallization yields the product. Characterization via NMR and mass spectrometry (MS) is critical to confirm purity and structure .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization steps include:

- NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), the thiazole NH group (δ ~5.5 ppm as a broad singlet), and nitro/bromo substituent-induced deshielding.

- MS : Molecular ion peaks matching the exact mass (calculated via tools like DFT) and fragmentation patterns consistent with the bromo-nitro-phenyl-thiazole scaffold .

- Elemental Analysis : Confirmation of C, H, N, S, and Br percentages within ±0.3% of theoretical values. Discrepancies in melting points or spectral data may indicate impurities, requiring column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the common reactivity patterns of the bromo and nitro substituents in this compound?

- Bromo Group : Susceptible to Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (Pd catalysis) to introduce diverse substituents.

- Nitro Group : Reducible to an amine (e.g., using H/Pd-C or SnCl) for further functionalization.

- Thiazole NH : Can undergo condensation with aldehydes/ketones to form Schiff bases or acylation with acid chlorides to yield amides .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound for target applications?

DFT studies (e.g., B3LYP/6-31G* level) can predict:

- Electrostatic Potential Maps : Reveal electron-deficient regions (nitro group) and nucleophilic sites (NH and bromo-substituted phenyl).

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity. Exact exchange functionals improve accuracy for nitro/bromo systems .

- Charge Transfer Analysis : Quantify interactions with biological targets (e.g., enzymes) or materials (e.g., semiconductors) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Crystal Growth : Slow evaporation from DMSO/ethanol yields suitable single crystals.

- Hydrogen Bonding : The NH group forms N–H···N/O bonds with nitro or solvent molecules, creating complex supramolecular networks. Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like rings .

- Disorder : Bromo and nitro groups may exhibit positional disorder; refine using SHELXL with constraints/ADPs .

Q. How do structural modifications (e.g., replacing bromo with chloro) impact biological activity?

- SAR Studies : Bromo’s larger size and lower electronegativity vs. chloro increase steric hindrance and alter binding affinity. For example, bromo derivatives show enhanced antimicrobial activity against S. aureus (MIC 8 µg/mL vs. 16 µg/mL for chloro analogs) due to improved hydrophobic interactions .

- Computational Docking : AutoDock Vina simulations reveal bromo’s role in occupying deeper hydrophobic pockets in target proteins (e.g., dihydrofolate reductase) .

Methodological Notes

- Contradictions in Data : Discrepancies in reported melting points (e.g., ±5°C across studies) may stem from polymorphic forms or solvent traces. Always cross-validate with DSC .

- Avoided Sources : Commercial data (e.g., pricing, bulk synthesis) from non-peer-reviewed platforms (e.g., BenchChem) were excluded to maintain academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.